molecular formula C5H9NO3 B3091183 4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one CAS No. 1217272-20-2

4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one

Cat. No. B3091183
CAS RN: 1217272-20-2
M. Wt: 131.13 g/mol
InChI Key: UWUDQTYKCUFKDR-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one, also known as oxazolidinone, is a heterocyclic organic compound that has been extensively studied for its various scientific research applications. It is a five-membered ring that contains both nitrogen and oxygen atoms in its structure. Oxazolidinone has been found to possess several biochemical and physiological effects, which have made it a popular choice for laboratory experiments.

Scientific Research Applications

Oxazolidinones and Antimicrobial Properties

Oxazolidinones, including 4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one, represent a novel class of synthetic antimicrobial agents displaying unique protein synthesis inhibition mechanisms. These agents have shown bacteriostatic activity against various significant human pathogens, such as methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin-resistant Streptococcus pneumoniae. Linezolid, a clinically developed oxazolidinone, demonstrates promising efficacy and favorable pharmacokinetics and toxicity profiles, indicating the potential of oxazolidinone derivatives in treating infections caused by resistant gram-positive organisms. Further modifications of the oxazolidinone nucleus could lead to agents with greater potency and novel activity spectra (Diekema & Jones, 2000).

Development of New Oxazolidinone Derivatives

Recent efforts have focused on developing new oxazolidinone-based antibacterial agents with an improved biological profile. The intense research activity by private companies, following initial results obtained by Pharmacia & Upjohn, aims to identify key features responsible for activity enhancement. A vast number of oxazolidinone derivatives are under study, with many patent applications appearing in recent years, though it remains uncertain if these new derivatives will reach the market soon. This pursuit highlights the ongoing interest and potential of oxazolidinone derivatives in addressing the urgent need for novel anti-MRSA (methicillin-resistant Staphylococcus aureus) agents (Poce et al., 2008).

Hybrid Antibacterial Agents

Hybrid molecules combining oxazolidinone with other antibacterial pharmacophores are being explored to interact with multiple targets or mitigate known side effects associated with each pharmacophore. Such hybrids are considered promising scaffolds for developing novel anti-MRSA agents. This approach underscores the versatility and adaptability of oxazolidinone derivatives in generating potent antimicrobial agents capable of addressing the challenges posed by drug-resistant bacterial pathogens (Jiang, Liu, & Gao, 2020).

properties

IUPAC Name

4-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-6-4(2-7)3-9-5(6)8/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUDQTYKCUFKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(COC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268325
Record name 4-(Hydroxymethyl)-3-methyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one

CAS RN

1217272-20-2
Record name 4-(Hydroxymethyl)-3-methyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217272-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydroxymethyl)-3-methyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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